4-(chloromethyl)-5-(difluoromethyl)-1,3-oxazole

Lipophilicity Membrane permeability Drug-likeness

4-(Chloromethyl)-5-(difluoromethyl)-1,3-oxazole (CAS 2006920-94-9) is a heterocyclic small-molecule building block belonging to the 1,3-oxazole family, with the molecular formula C₅H₄ClF₂NO and a molecular weight of 167.54 g/mol. It features two synthetically orthogonal functional groups: an electrophilic chloromethyl (–CH₂Cl) handle at the C-4 position and a metabolically stabilizing difluoromethyl (–CF₂H) substituent at the C-5 position.

Molecular Formula C5H4ClF2NO
Molecular Weight 167.54
CAS No. 2006920-94-9
Cat. No. B2373246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(chloromethyl)-5-(difluoromethyl)-1,3-oxazole
CAS2006920-94-9
Molecular FormulaC5H4ClF2NO
Molecular Weight167.54
Structural Identifiers
SMILESC1=NC(=C(O1)C(F)F)CCl
InChIInChI=1S/C5H4ClF2NO/c6-1-3-4(5(7)8)10-2-9-3/h2,5H,1H2
InChIKeyRJWMMMOVJGEOEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Chloromethyl)-5-(difluoromethyl)-1,3-oxazole (CAS 2006920-94-9): A Dual-Functionalized sp³-Enriched Oxazole Building Block for Medicinal Chemistry


4-(Chloromethyl)-5-(difluoromethyl)-1,3-oxazole (CAS 2006920-94-9) is a heterocyclic small-molecule building block belonging to the 1,3-oxazole family, with the molecular formula C₅H₄ClF₂NO and a molecular weight of 167.54 g/mol . It features two synthetically orthogonal functional groups: an electrophilic chloromethyl (–CH₂Cl) handle at the C-4 position and a metabolically stabilizing difluoromethyl (–CF₂H) substituent at the C-5 position [1]. The compound is part of a broader class of sp³-enriched 4,5-disubstituted oxazoles specifically designed to expand accessible chemical space for pharmaceutical and agrochemical lead generation [1]. It is commercially available from multiple reputable suppliers at purities of 95–98%, with the MDL identifier MFCD31665573 .

Why 4-(Chloromethyl)-5-(difluoromethyl)-1,3-oxazole Cannot Be Replaced by Simpler Oxazole Building Blocks


Simpler oxazole building blocks—such as those bearing only a chloromethyl group or only a difluoromethyl substituent—lack the dual orthogonal reactivity that defines the utility of 4-(chloromethyl)-5-(difluoromethyl)-1,3-oxazole [1]. The chloromethyl group provides a versatile electrophilic handle for nucleophilic displacement (conversion to azides, amines, thiols, and alkoxides), while the difluoromethyl group confers metabolic stability, modulates lipophilicity, and can act as a weak hydrogen-bond donor (CF₂H as a bioisostere for OH/SH) [2]. Removing either substituent eliminates one of these critical functions. Furthermore, shifting to the 1,2-oxazole (isoxazole) regioisomer—though constitutionally identical (C₅H₄ClF₂NO, MW 167.54)—alters the heterocyclic electronics, aromaticity, and biological target recognition profile relative to the 1,3-oxazole core [3]. The quantitative evidence below demonstrates that no single in-class analog replicates the combined physicochemical, synthetic, and functional profile of this compound [1][2].

Quantitative Differentiation of 4-(Chloromethyl)-5-(difluoromethyl)-1,3-oxazole Against Its Closest Analogs


LogP 2.351 vs. LogP 0.8 and Below: Enhanced Lipophilicity for Membrane Permeability Compared to Mono-Substituted and Alcohol Analogs

The target compound exhibits a calculated LogP of 2.351, which is substantially higher than that of all three closest comparators: 4-(chloromethyl)oxazole (LogP 0.8, XLogP3), 5-(difluoromethyl)oxazole (LogP 0.224), and (5-(difluoromethyl)oxazol-4-yl)methanol (LogP -0.46) [1]. This LogP value places the compound within the optimal range for oral bioavailability and passive membrane permeability (typically LogP 1–3), whereas the comparators fall below this window or near its lower boundary [2].

Lipophilicity Membrane permeability Drug-likeness LogP Physicochemical profiling

92% Synthetic Yield from Alcohol Precursor: Scalable Access Validated at Multigram Scale

The target compound was synthesized from (5-(difluoromethyl)oxazol-4-yl)methanol via reaction with methanesulfonyl chloride and triethylamine in dichloromethane, affording 4-(chloromethyl)-5-(difluoromethyl)-1,3-oxazole in 92% yield [1]. This transformation is part of a broader published methodology in which 13 examples of analogous oxazole chlorides were prepared in 90–99% yield, with the LiBH₄-mediated reduction of precursor esters optimized at up to 40 g scale, confirming scalability [1][2]. In contrast, the analogous 4-(azidomethyl)-5-(difluoromethyl)-1,3-oxazole was obtained in 83% yield from the same chloride via NaN₃ displacement—a comparable but slightly lower efficiency for a different derivative [1].

Synthetic accessibility Yield Scalability Building block Supply chain

Dual Orthogonal Reactive Handles: Chloromethyl (C4) + Difluoromethyl (C5) vs. Single-Functionality Analogs

The target compound uniquely combines two functional groups with entirely orthogonal roles: (i) a chloromethyl group at C-4 that undergoes efficient nucleophilic substitution (demonstrated conversion to azide in 83% yield, amine in 80–98% yield across the class, and sulfonyl chloride in 68–97% yield), and (ii) a difluoromethyl group at C-5 that serves as a metabolically stable lipophilic bioisostere (CF₂H as an isostere of OH and SH) and a weak hydrogen-bond donor [1][2]. The single-functionality comparators—4-(chloromethyl)oxazole (lacking CF₂H) and 5-(difluoromethyl)oxazole (lacking CH₂Cl)—each offer only one of these two critical functions, forcing medicinal chemists to introduce the missing functionality in additional synthetic steps [3].

Orthogonal reactivity Nucleophilic substitution Metabolic stability Bioisostere Late-stage functionalization

Fsp³ of 0.40 vs. 0.25: Superior Fraction of sp³-Hybridized Carbons Compared to 5-(Difluoromethyl)oxazole, Correlating with Improved Solubility Potential

The target compound has an Fsp³ (fraction of sp³-hybridized carbon atoms) value of 0.40, calculated as 2 sp³ carbons out of 5 total carbons (the two carbons of the CH₂Cl and CF₂H substituents) [1]. This is markedly higher than the Fsp³ of 0.25 for 5-(difluoromethyl)oxazole (1 sp³ carbon out of 4 total) . An Fsp³ ≥ 0.42 has been proposed as a favorable threshold for drug-likeness, with ~84% of marketed drugs meeting this criterion; the target compound (0.40) sits close to this benchmark, whereas 5-(difluoromethyl)oxazole (0.25) falls substantially below [2]. Higher Fsp³ values have been correlated with improved aqueous solubility and reduced promiscuous aromatic stacking interactions [2].

Fsp³ Drug-likeness Solubility 3D character Molecular complexity

1,3-Oxazole Core vs. 1,2-Oxazole (Isoxazole) Regioisomer: Distinct Heterocyclic Electronics for Differential Biological Target Engagement

The target compound features a 1,3-oxazole core (oxygen at position 1, nitrogen at position 3), which is electronically and pharmacologically distinct from its 1,2-oxazole (isoxazole) regioisomer—3-(chloromethyl)-5-(difluoromethyl)-1,2-oxazole (CAS 2166880-54-0), which shares the identical molecular formula (C₅H₄ClF₂NO, MW 167.54) and substituents . In 1,3-oxazoles, the nitrogen atom behaves as a pyridine-type base (conjugate acid pKₐ ≈ 0.8), whereas in 1,2-oxazoles (isoxazoles), the N–O bond adjacency creates a weaker base and different H-bonding geometry [1]. FDA-approved drugs containing 1,3-oxazole and 1,2-oxazole nuclei target distinct biological pathways, confirming that this regioisomeric difference translates to differential pharmacological activity [2].

Regioisomerism 1,3-oxazole Isoxazole Heterocyclic electronics Target selectivity

TPSA of 26.03 Ų and Zero H-Bond Donors: Favorable Permeability Profile for CNS and Oral Drug Space

The target compound has a topological polar surface area (TPSA) of 26.03 Ų and zero hydrogen-bond donors, with only 2 H-bond acceptors . These values fall well within established thresholds for both oral bioavailability (TPSA < 140 Ų, HBD ≤ 5, HBA ≤ 10 per Lipinski's Rule of Five) and CNS penetration (TPSA < 60–70 Ų, often cited for blood-brain barrier penetration) [1]. The alcohol analog (5-(difluoromethyl)oxazol-4-yl)methanol, by contrast, has a TPSA of 46.3 Ų and one H-bond donor (the –OH group), which reduces its predicted CNS permeability [2]. 4-(Chloromethyl)oxazole shares the same TPSA of 26 Ų but lacks the lipophilicity contribution (LogP 0.8 vs. 2.351) needed to balance aqueous solubility with membrane partitioning [3].

TPSA CNS permeability Oral bioavailability Physicochemical filters Blood-brain barrier

Optimal Research and Procurement Application Scenarios for 4-(Chloromethyl)-5-(difluoromethyl)-1,3-oxazole


Medicinal Chemistry: Late-Stage Diversification via C4 Chloromethyl Nucleophilic Displacement

The chloromethyl handle at C-4 enables efficient conversion to azides (83% yield), primary amines (80–98% yield), and sulfonyl chlorides (68–97% yield), all demonstrated within the same published synthetic platform [1]. This makes the compound an ideal central intermediate for parallel library synthesis, where a single batch of the chloride can be diversified into multiple functionalized oxazole scaffolds (e.g., for click chemistry via the azide, or amide coupling via the amine) without repeating the oxazole ring construction [1]. Procurement of the pre-formed chloride saves 1–2 synthetic steps compared to starting from the alcohol or ester precursor.

Lead Optimization: Capitalizing on CF₂H Metabolic Stability Without Excessive Lipophilicity Increase

The difluoromethyl group at C-5 is a well-established bioisostere for hydroxyl (–OH) and thiol (–SH) groups, conferring enhanced metabolic stability while maintaining hydrogen-bonding capacity [2]. The compound's combined LogP of 2.351 and TPSA of 26.03 Ų place it in a favorable permeability window . For lead series where metabolic soft spots have been identified at the oxazole C-5 position (e.g., CYP-mediated oxidation), this pre-installed CF₂H substituent offers a direct replacement strategy without the need for late-stage fluorination chemistry, which typically requires specialized reagents and conditions.

CNS Drug Discovery: Low TPSA, Zero HBD Scaffold for Blood-Brain Barrier Penetration

With TPSA = 26.03 Ų and zero hydrogen-bond donors, this compound meets the stringent physicochemical criteria for CNS drug candidates (TPSA < 60–70 Ų) [3]. Compared to the alcohol analog (TPSA = 46.3 Ų, HBD = 1), the target compound has a 44% lower polar surface area and lacks the H-bond donor that impedes passive BBB permeation [4]. MedChem teams pursuing CNS targets (e.g., neurodegenerative disease, psychiatric disorders, neuro-oncology) can prioritize this building block over the alcohol or amine analogs when CNS exposure is a key project requirement.

Agrochemical Discovery: Fluorinated Heterocyclic Building Block with Dual Derivatization Potential

Fluorinated oxazole derivatives are established motifs in agrochemical active ingredients, where the CF₂H group contributes to environmental stability and bioavailability [2]. The target compound has been specifically designed as part of an sp³-enriched building block collection for both pharmaceutical and agrochemical applications [1]. Its commercial availability at 95–98% purity from multiple suppliers (Biosynth, Leyan, CymitQuimica) ensures reliable procurement for agrochemical discovery programs, while the dual-handle architecture supports rapid SAR exploration around the oxazole core .

Quote Request

Request a Quote for 4-(chloromethyl)-5-(difluoromethyl)-1,3-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.